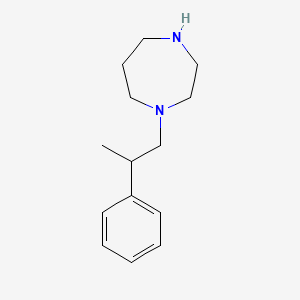

1-(2-Phenylpropyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Phenylpropyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes It features a diazepane ring substituted with a 2-phenylpropyl group

Wirkmechanismus

Target of Action

It’s structurally related to phenylpropanolamine , which is known to act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .

Mode of Action

This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors to induce physiological responses such as increased heart rate and blood pressure .

Biochemical Pathways

Phenylpropanolamine, a structurally related compound, is known to be involved in the phenylpropanoid pathway . This pathway is responsible for the production of a variety of specialized metabolites in plants, including lignin, phenolic acids, curcuminoids, coumarins, stilbenes, and a large group of flavonoids .

Pharmacokinetics

Phenylpropanolamine, a structurally related compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-(2-Phenylpropyl)-1,4-diazepane might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Based on its structural similarity to phenylpropanolamine, it may induce physiological responses such as increased heart rate and blood pressure by stimulating the release of norepinephrine and activating adrenergic receptors .

Biochemische Analyse

Biochemical Properties

It is known that phenylpropanoids, a related class of compounds, play crucial roles in plant growth, development, and interactions with the environment . They are also precursors for alkaloids .

Cellular Effects

Related compounds such as phenylpropanolamine have been shown to have significant effects on cellular processes .

Molecular Mechanism

Phenylpropanolamine, a related compound, has been found to act as an indirect sympathomimetic, inducing norepinephrine release and thereby activating adrenergic receptors .

Metabolic Pathways

Phenylpropanoids, a related class of compounds, are known to be involved in various metabolic pathways .

Subcellular Localization

It has been found that sirtuins, a family of proteins that bind to many proteins in various subcellular localizations, exert regulatory effects on many biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Phenylpropyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with 2-phenylpropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenylpropyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Electrophiles like alkyl halides, solvents such as dimethylformamide, bases like potassium carbonate.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted diazepanes.

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylpropyl)-1,4-diazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Phenylethyl)-1,4-diazepane

- 1-(2-Phenylbutyl)-1,4-diazepane

- 1-(2-Phenylpropyl)-1,4-oxazepane

Uniqueness: 1-(2-Phenylpropyl)-1,4-diazepane is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications.

Biologische Aktivität

1-(2-Phenylpropyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a diazepane ring with a phenylpropyl substituent. Its molecular formula is C13H18N2, with a molecular weight of 218.30 g/mol. The structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with receptors in the central nervous system (CNS). Specifically, it has been investigated for:

- GABAergic Activity : It may enhance GABA (gamma-aminobutyric acid) receptor activity, leading to anxiolytic and sedative effects.

- Dopaminergic Modulation : The compound could influence dopamine pathways, potentially affecting mood and reward mechanisms.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research findings:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Anxiolytic Effects in Rodents : A study assessed the anxiolytic properties of the compound using the elevated plus maze test. Results indicated significant reductions in anxiety-like behavior compared to controls, suggesting potential therapeutic applications in anxiety disorders .

- Sedative Properties : In another experiment involving sleep-deprived rats, administration of this compound resulted in increased sleep duration and decreased locomotor activity, indicating sedative effects that may be beneficial for treating insomnia .

- Antidepressant Activity : A study utilizing a forced swim test demonstrated that the compound exhibited antidepressant-like effects by reducing immobility time, indicating enhanced mood and motivation in treated subjects .

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:

- Bioavailability : Studies suggest moderate bioavailability when administered orally, with peak plasma concentrations achieved within 2 hours post-administration.

- Side Effects : Common side effects observed in animal models included mild sedation and transient cognitive impairment, which warrant further investigation for human applications .

Eigenschaften

IUPAC Name |

1-(2-phenylpropyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-13(14-6-3-2-4-7-14)12-16-10-5-8-15-9-11-16/h2-4,6-7,13,15H,5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPAWXHOCYERMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCNCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.